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Cyclic GMP (TBAOH)

Cat. No.: B10856736
M. Wt: 604.7 g/mol
InChI Key: MLRIRCVSOJNWQD-LOAXFSTJSA-M
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Description

Contextualization of Cyclic Nucleotides in Intracellular Signaling Paradigms

Cyclic nucleotides, most notably cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), are fundamental second messengers in intracellular signal transduction. organic-chemistry.org Following the discovery of cAMP, it became evident that other cyclic nucleotides might exist and play important roles in cellular regulation. nih.gov These molecules act as intracellular relays, translating external signals, such as hormones and neurotransmitters, into specific cellular responses. oup.com The synthesis of cGMP from guanosine triphosphate (GTP) is catalyzed by the enzyme guanylate cyclase (GC), which exists in two primary forms: soluble guanylate cyclase (sGC), typically activated by nitric oxide (NO), and particulate guanylate cyclase (pGC), which is activated by peptide hormones like natriuretic peptides. researchgate.netchemeurope.com

Once synthesized, cGMP exerts its effects by interacting with downstream effector proteins. researchgate.net The primary targets for cGMP include:

cGMP-dependent protein kinases (PKGs): Activation of PKG leads to the phosphorylation of a wide array of substrate proteins, which in turn modulates cellular processes such as smooth muscle relaxation, inhibition of platelet aggregation, and regulation of ion channel activity. oup.comnih.gov

Cyclic nucleotide-gated (CNG) ion channels: cGMP directly binds to and opens these channels, a mechanism that is critical for phototransduction in the retina and has been observed in other cell types. oup.comnih.gov

cGMP-regulated phosphodiesterases (PDEs): These enzymes are themselves regulated by cGMP. Some PDEs are activated by cGMP, leading to the hydrolysis of cAMP, while others are inhibited, resulting in a complex interplay between the two cyclic nucleotide signaling pathways. nih.gov

The cGMP signaling cascade is terminated by the action of various phosphodiesterases (PDEs) that hydrolyze cGMP to the inactive 5'-GMP. nih.gov The intricate regulation of cGMP synthesis, degradation, and downstream signaling allows for precise control over a vast range of physiological functions, from cardiovascular homeostasis to neuronal plasticity. researchgate.netnih.gov

Table 1: Key Components of the cGMP Signaling Pathway

ComponentFunctionActivators/Regulators
Guanylate Cyclase (GC) Synthesizes cGMP from GTP.Soluble GC (sGC) is activated by Nitric Oxide (NO). Particulate GC (pGC) is activated by natriuretic peptides.
cGMP Second messenger.Levels are regulated by GC and Phosphodiesterases (PDEs).
Protein Kinase G (PKG) Phosphorylates target proteins.Activated by cGMP binding.
Cyclic Nucleotide-Gated (CNG) Channels Mediate ion flux across membranes.Directly gated by cGMP.
Phosphodiesterases (PDEs) Degrade cGMP to 5'-GMP.Various isoforms with different regulatory mechanisms.

Rationale for Utilizing Tetrabutylammonium (B224687) Counterions in Nucleotide Research

The choice of a counterion for a charged biomolecule like cGMP can significantly impact its physical properties and, consequently, its utility in research. Tetrabutylammonium (TBA), a quaternary ammonium (B1175870) cation, is frequently paired with nucleotides for several key reasons. The most significant advantage of TBA salts is their enhanced solubility in organic solvents. chemeurope.comwikipedia.org This property is crucial for studies conducted in non-aqueous environments, which are often necessary for specific chemical reactions or analytical techniques where the native sodium or potassium salts of nucleotides would be insoluble.

Tetrabutylammonium hydroxide (B78521) (TBAOH) is a strong organic base that is soluble in many organic solvents. wikipedia.orgguidechem.com This makes it a valuable reagent for preparing other tetrabutylammonium salts through neutralization reactions. For instance, reacting TBAOH with a fatty acid produces the corresponding TBA salt, which exhibits unusual solubility in water. nih.gov This principle can be extended to nucleotides like cGMP, allowing for the preparation of cGMP-TBAOH salt.

The lipophilic nature of the tetrabutyl groups on the TBA cation facilitates the transport of the anionic nucleotide into organic phases, a principle central to phase-transfer catalysis. nih.gov This allows for reactions, such as alkylation or enzymatic modifications, to be carried out on the nucleotide in organic media where specific reagents and enzymes may have better solubility or stability. nih.gov Furthermore, tetrabutylammonium salts, such as tetrabutylammonium fluoride (B91410) (TBAF), are widely used in nucleic acid chemistry for processes like the deprotection of silyl (B83357) groups, which are common protecting groups in oligonucleotide synthesis. nih.govnih.gov While the hydroxide form (TBAOH) is a strong base, other TBA salts can be prepared from it to suit specific experimental needs. chemeurope.com

Table 2: Properties and Advantages of Tetrabutylammonium (TBA) Salts in Nucleotide Research

PropertyAdvantage in Research
High Solubility in Organic Solvents Enables reactions and analyses in non-aqueous media where nucleotide sodium salts are insoluble.
Phase-Transfer Catalyst Facilitates the transfer of anionic nucleotides into organic phases for chemical modifications.
Formation of Lipophilic Salts Allows for the creation of nucleotide derivatives with altered physical properties for specific applications.
Utility in Chemical Synthesis Employed in deprotection steps and as a non-nucleophilic base in various synthetic protocols.

Historical Development and Initial Applications of Modified Cyclic GMP Forms in Academic Inquiry

The journey of cGMP research began shortly after the groundbreaking discovery of cAMP as a second messenger by Earl W. Sutherland, for which he received the Nobel Prize in 1971. nih.gov cGMP was first synthesized in 1960, and initial studies focused on its degradation by phosphodiesterases, similar to cAMP. nih.gov However, for a long time, the specific biological functions of cGMP remained largely elusive, and it was often overshadowed by the extensive research into cAMP. nih.gov

A significant turning point came in the 1980s with two key discoveries. It was found that atrial natriuretic peptide (ANP) could stimulate cGMP production via a particulate guanylate cyclase receptor. nih.gov Concurrently, nitric oxide (NO), identified as the endothelium-derived relaxing factor, was shown to activate soluble guanylyl cyclase, leading to cGMP-mediated smooth muscle relaxation. nih.gov These findings firmly established cGMP as a critical signaling molecule, particularly in the cardiovascular system, and spurred a new wave of research interest, culminating in the 1998 Nobel Prize for the discoveries concerning NO as a signaling molecule. nih.gov

The development of modified cGMP analogs was instrumental in dissecting the cGMP signaling pathway. Early research utilized these analogs for various purposes:

Affinity Chromatography: Immobilized cGMP analogs were used to purify cGMP-dependent protein kinase (PKG), a crucial downstream effector of cGMP signaling. nih.gov

Radioimmunoassays: The development of assays based on cGMP analogs allowed for the sensitive measurement of cGMP levels in tissues, which was essential for studying its regulation by hormones and other stimuli. nih.gov

Probing Enzyme Activity: Modified cGMPs, such as those resistant to hydrolysis by PDEs, were used to study the sustained effects of elevated cGMP levels. More recently, cGMP analogs with substitutions at the 8-position or modifications to the phosphate (B84403) group have been developed to act as selective activators or inhibitors of PKG and CNG channels, aiding in the investigation of photoreceptor degeneration and other pathologies. nih.govlookchem.com

These initial applications of modified cGMP forms provided the essential tools for researchers to unravel the complex roles of this second messenger, paving the way for the development of pharmacological agents that target the cGMP pathway. youtube.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H49N6O8P B10856736 Cyclic GMP (TBAOH)

Properties

Molecular Formula

C26H49N6O8P

Molecular Weight

604.7 g/mol

IUPAC Name

9-[(4aR,6R,7aR)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one;tetrabutylazanium;hydroxide

InChI

InChI=1S/C16H36N.C10H12N5O7P.H2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6-3(21-9)1-20-23(18,19)22-6;/h5-16H2,1-4H3;2-3,5-6,9,16H,1H2,(H,18,19)(H3,11,13,14,17);1H2/q+1;;/p-1/t;3-,5?,6+,9-;/m.1./s1

InChI Key

MLRIRCVSOJNWQD-LOAXFSTJSA-M

Isomeric SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C1[C@@H]2[C@@H](C([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(O1)O.[OH-]

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(O1)O.[OH-]

Origin of Product

United States

Methodological Approaches for the Synthesis and Structural Characterization of Cyclic Gmp Tbaoh in Research Settings

Synthetic Strategies for Tetrabutylammonium (B224687) Salts of Cyclic Guanosine (B1672433) Monophosphate

The formation of Cyclic GMP (TBAOH) is typically achieved through a multi-step process that involves the initial synthesis of cyclic GMP, followed by the exchange of the counterion to tetrabutylammonium.

The foundational step in synthesizing Cyclic GMP (TBAOH) is the production of cyclic GMP itself. This is accomplished through the enzymatic conversion of guanosine triphosphate (GTP). The enzyme guanylate cyclase (GC) catalyzes this reaction, transforming GTP into cGMP and pyrophosphate. wikipedia.orgnih.gov This biological synthesis pathway is a cornerstone of cellular signaling. youtube.comresearchgate.net

In a laboratory setting, chemical synthesis provides an alternative route. These methods often involve protecting groups and activation steps to ensure the correct 3',5'-cyclic phosphate (B84403) ester linkage is formed. While various synthetic routes have been developed for cyclic nucleotides, the enzymatic approach is often favored for its high specificity. nih.govsemanticscholar.org The regulation of guanylate cyclase activity, which can be influenced by factors like calcium ions, is a key aspect of controlling cGMP production in biological systems. nih.gov Once synthesized, the cGMP is typically in the form of a salt with the cation present in the reaction buffer (e.g., sodium or ammonium (B1175870) salt).

To prepare the tetrabutylammonium salt, a counterion exchange is performed on the pre-synthesized cGMP. This process replaces the initial cation (e.g., Na+, NH4+) with the tetrabutylammonium cation.

Several techniques can be employed for this exchange:

Ion-Exchange Chromatography: This is a common and effective method. A solution of the initial cGMP salt is passed through an ion-exchange resin that has been pre-loaded with tetrabutylammonium ions. chemicalforums.comresearchgate.net As the cGMP solution moves through the column, the original cations are exchanged for the TBA+ ions bound to the resin. The resulting eluate contains the desired Cyclic GMP (TBAOH) salt. The efficiency of the exchange can be influenced by the choice of resin and the elution conditions. researchgate.net

Precipitation/Extraction: Another strategy involves exploiting differential solubility. For instance, treating an aqueous solution of a cGMP salt with a soluble tetrabutylammonium salt, such as tetrabutylammonium hydroxide (B78521) (TBAOH), can lead to the formation of the desired product. wikipedia.org Subsequent purification steps, such as extraction into an organic solvent in which the cGMP (TBAOH) is soluble, can isolate the product from the original inorganic salts. researchgate.net The removal of residual starting salts is a critical step to ensure the purity of the final product. orgsyn.org

The choice of method depends on the scale of the synthesis, the desired purity, and the available laboratory equipment.

Advanced Analytical Methodologies for Purity Assessment and Structural Verification in Research Samples

Ensuring the high purity and correct structure of research-grade Cyclic GMP (TBAOH) is critical for the validity of experimental data. This is achieved through a combination of spectroscopic and chromatographic techniques. researchgate.netmdpi.com

Spectroscopic methods provide detailed information about the molecular structure of the synthesized compound, confirming the identities of both the cGMP molecule and the TBA counterion.

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight of the compound and its fragments. nih.govmdpi.com High-resolution mass spectrometry (HRMS) can provide the elemental composition, confirming the chemical formula. thermofisher.com In analyzing Cyclic GMP (TBAOH), MS can be used to detect the molecular ion of cGMP and the separate tetrabutylammonium cation, confirming the presence of both components in the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (¹H, ¹³C, ³¹P) is indispensable for detailed structural elucidation.

¹H and ¹³C NMR spectra provide information on the structure of the guanine base, the ribose sugar, and the tetrabutylalkyl chains of the counterion.

³¹P NMR is particularly important for confirming the cyclic phosphate moiety, as the phosphorus atom in this environment has a characteristic chemical shift. thermofisher.com

The combination of these techniques provides unambiguous confirmation of the compound's identity and structure.

Spectroscopic Technique Information Obtained for Cyclic GMP (TBAOH)
Mass Spectrometry (MS)Confirms molecular weight of cGMP and TBA cation.
High-Resolution MS (HRMS)Determines elemental composition.
¹H NMRVerifies structure of guanine, ribose, and TBA alkyl chains.
¹³C NMRConfirms the carbon framework of the entire salt complex.
³¹P NMRConfirms the presence of the 3',5'-cyclic phosphate group.

Chromatographic methods are employed to separate the target compound from any impurities, including unreacted starting materials, byproducts from the synthesis, or degradation products. thermofisher.comtricliniclabs.com

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for assessing the purity of nucleotide samples. nih.govnih.gov

Reversed-Phase HPLC (RP-HPLC): This is a common mode where a nonpolar stationary phase is used with a polar mobile phase. For a salt like Cyclic GMP (TBAOH), ion-pairing agents are often added to the mobile phase. researchgate.net Tetrabutylammonium salts themselves can act as ion-pairing agents, which can complicate analysis, requiring careful method development. nih.govresearchgate.net The method allows for the separation of cGMP from related impurities such as guanosine monophosphate (GMP) or guanosine diphosphate (GDP). thermofisher.com

Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge and is highly effective for purifying charged species like nucleotides. tricliniclabs.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative to reversed-phase chromatography that is well-suited for separating highly polar compounds like nucleotides. lcms.cz

Purity is typically determined by integrating the peak area of the main compound and comparing it to the total area of all detected peaks, often using a UV detector set to a wavelength where the guanine base absorbs strongly (around 253-260 nm). nih.gov

Chromatographic Method Principle of Separation Application for Cyclic GMP (TBAOH) Purity
Reversed-Phase HPLC (RP-HPLC)Separation based on hydrophobicity.Quantifies cGMP and separates it from less polar or more polar impurities. Often requires ion-pairing agents. researchgate.net
Ion-Exchange Chromatography (IEC)Separation based on charge.Effective for separating cGMP from other charged molecules and impurities. tricliniclabs.com
Hydrophilic Interaction Liquid Chromatography (HILIC)Partitioning between a hydrophilic stationary phase and a partially organic mobile phase.Suitable for separating highly polar analytes like cGMP. lcms.cz

Considerations for Stability and Handling of Cyclic GMP (TBAOH) in Controlled Laboratory Environments

Proper storage and handling are essential to maintain the integrity and stability of Cyclic GMP (TBAOH) in a research setting. Adherence to good storage practices (GSP) ensures that the compound does not degrade over time, which could compromise experimental results. gmpua.com

Key considerations include:

Temperature: Like many biological molecules, Cyclic GMP (TBAOH) should be stored at low temperatures to minimize degradation. Recommended storage is typically at -20°C for long-term stability. pharmsky.com.augmpinsiders.com Short-term storage may be acceptable at refrigerated temperatures (2°C to 8°C), but this should be based on stability data. gmpinsiders.com

Humidity: The compound is hygroscopic and should be protected from moisture. Storage in a desiccator or in tightly sealed containers with a desiccant is recommended. gmpua.com Exposure to moisture can lead to hydrolysis of the cyclic phosphate bond.

Light: Although not as critical as for some other compounds, protection from light is a general good practice for storing complex organic molecules to prevent any potential photochemical degradation. gmpua.com Amber vials or storage in the dark are suitable measures.

Atmosphere: For maximum stability, especially in solution, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative damage.

When handling the compound, it is important to allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the cold solid. Solutions should ideally be prepared fresh for each experiment. If solutions must be stored, they should be kept frozen at -20°C or below.

Storage Parameter Recommendation for Cyclic GMP (TBAOH) Rationale
TemperatureLong-term: -20°C. pharmsky.com.augmpinsiders.comMinimizes enzymatic and chemical degradation.
HumidityStore in a dry environment with desiccant. gmpua.comPrevents hydrolysis of the phosphate ester bonds.
LightProtect from light (e.g., amber vials). gmpua.comPrevents potential photodegradation.
HandlingEquilibrate to room temperature before opening. Prepare solutions fresh.Prevents moisture condensation and ensures solution integrity.

Investigations into the Biochemical and Cellular Actions of Cyclic Gmp Tbaoh in Preclinical Models

Modulation of Guanylyl Cyclase Activity in Reconstituted Enzymatic Systems

Guanylyl cyclases (GCs) are the enzymes responsible for synthesizing cGMP from GTP, and their activity is a critical control point in the cGMP signaling pathway. elsevierpure.comnih.gov These enzymes exist in two primary forms: soluble guanylyl cyclase (sGC) and membrane-bound or particulate guanylyl cyclases (pGCs). nih.govnih.gov

Soluble Guanylyl Cyclase (sGC): In reconstituted systems, sGC is potently activated by nitric oxide (NO). cusabio.comyoutube.com NO binds to the heme prosthetic group of the sGC β-subunit, inducing a conformational change that dramatically increases the catalytic rate of cGMP synthesis. youtube.com Modulators have been developed that can stimulate sGC activity either synergistically with NO or independently of it. nih.gov

Particulate Guanylyl Cyclases (pGCs): These are transmembrane receptors that are activated by the binding of extracellular peptide hormones to their external domains. elsevierpure.comnih.gov For example, natriuretic peptides like atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP) bind to specific pGCs (GC-A and GC-B), stimulating their intracellular guanylyl cyclase domain to produce cGMP. cusabio.comnih.gov

The concentration of cGMP is thus directly modulated by the activity of these GCs. While cGMP is the product of GC activity, the primary regulation occurs through upstream signals like NO and peptide hormones that control the GCs. nih.govnih.gov The system is designed to generate cGMP in response to specific extracellular and intracellular signals. elsevierpure.com

Table 1: Key Proteins in the Guanylyl Cyclase Pathway

Protein FamilyTypeActivatorsFunction
Guanylyl Cyclase (GC) Soluble (sGC)Nitric Oxide (NO)Catalyzes the conversion of GTP to cGMP in the cytoplasm. cusabio.comyoutube.com
Particulate (pGC)Peptide Hormones (e.g., Natriuretic Peptides)Transmembrane receptors that synthesize cGMP upon ligand binding. nih.govnih.gov
cGMP-Dependent Protein Kinase (PKG) Type I (α, β), Type IICyclic GMP (cGMP)Mediates downstream effects by phosphorylating specific substrate proteins. nih.govnih.gov
Cyclic Nucleotide Phosphodiesterase (PDE) Multiple FamiliesVaries by familyCatalyzes the hydrolysis (breakdown) of cGMP to the inactive 5'-GMP. nih.govnih.gov

Direct and Indirect Interactions with Cyclic GMP-Dependent Protein Kinases (PKGs)

The majority of cGMP's intracellular effects are mediated by cGMP-dependent protein kinases (PKGs), which are serine/threonine kinases. nih.govnih.gov

Direct Interactions: The direct interaction involves the binding of cGMP to regulatory domains on the PKG enzyme. PKG exists as a homodimer, and the binding of cGMP to high- and low-affinity allosteric sites on the N-terminal regulatory domain causes a conformational change. nih.gov This change relieves the autoinhibition of the C-terminal catalytic domain, thereby activating the kinase and enabling it to phosphorylate downstream target proteins. cusabio.comnih.gov This direct binding and activation is the primary mechanism by which cGMP transmits signals within the cell. cusabio.com

Indirect Interactions: Indirect interactions primarily refer to the downstream consequences of PKG activation. Once activated, PKG phosphorylates a wide array of substrate proteins involved in various cellular functions. nih.govcusabio.com These phosphorylation events are the "indirect" actions of cGMP. Key PKG substrates include:

Proteins involved in Ca2+ homeostasis, such as phospholamban and the IP3 receptor-associated PKG-I substrate (IRAG), which lead to decreased intracellular calcium levels. cusabio.comnih.gov

Proteins that regulate smooth muscle contraction, such as the myosin light chain phosphatase, which contributes to vasodilation. nih.gov

Ion channels, leading to changes in membrane potential. nih.gov

Additionally, in some systems, cross-activation can occur where high concentrations of cyclic AMP (cAMP) can activate PKG, representing another form of indirect interaction between cyclic nucleotide signaling pathways. nih.gov

Effects on Cyclic Nucleotide Phosphodiesterase Activity Profiles

Cyclic nucleotide phosphodiesterases (PDEs) are a superfamily of enzymes that terminate cyclic nucleotide signaling by hydrolyzing cGMP and/or cAMP into their inactive 5'-monophosphate forms. nih.govnih.govunc.edu The intracellular level of cGMP is therefore determined by a balance between its synthesis by GCs and its degradation by PDEs. nih.gov

cGMP does not just act as a substrate for PDEs; it also functions as an allosteric regulator for specific PDE isozymes, creating complex feedback loops. nih.govduke.edu

cGMP as a Substrate: Several PDE families, including PDE1, PDE2, PDE5, PDE6, PDE9, PDE10, and PDE11, can hydrolyze cGMP. nih.govnih.gov

cGMP as a Regulator:

PDE2, PDE5, and PDE6 contain non-catalytic cGMP binding sites (GAF domains). nih.govnih.gov When cGMP binds to these sites on PDE2, it stimulates the hydrolysis of cAMP. Conversely, cGMP binding to the GAF domains on PDE5 and PDE6 stimulates the hydrolysis of cGMP itself, creating a negative feedback mechanism. nih.gov

By binding to the catalytic site of certain PDEs (e.g., PDE3), cGMP can competitively inhibit the hydrolysis of cAMP, leading to an increase in cAMP levels. nih.gov

This dual role of cGMP as both a substrate and a regulator allows for intricate cross-talk and feedback control between the cAMP and cGMP signaling pathways. nih.govnih.gov

Table 2: cGMP Interaction with Select Phosphodiesterase (PDE) Families

PDE FamilycGMP InteractionFunctional Outcome
PDE1 SubstratecGMP degradation (Ca2+/Calmodulin-dependent). duke.edu
PDE2 Substrate & Allosteric ActivatorcGMP binding to GAF domains stimulates cAMP hydrolysis. nih.gov
PDE3 Competitive InhibitorcGMP inhibits cAMP hydrolysis, potentially increasing cAMP levels. nih.gov
PDE5 Substrate & Allosteric ActivatorcGMP binding to GAF domains stimulates its own hydrolysis (negative feedback). nih.govnih.gov
PDE6 Substrate & EffectorKey component of the phototransduction cascade in the retina; cGMP hydrolysis is part of the visual signal. nih.gov
PDE9 Substrate (High Affinity)Potent regulator of cGMP levels in specific tissues like the brain. nih.gov

Analysis of Stimulator of Interferon Genes (STING) Pathway Activation

The Stimulator of Interferon Genes (STING) pathway is a fundamental component of the innate immune system that detects the presence of cytosolic DNA, a hallmark of viral infection or cellular damage. researchgate.netyoutube.com Activation of this pathway leads to the production of type I interferons and other inflammatory cytokines. youtube.comlabhoo.com

The direct activator of the STING protein in mammalian cells is not cGMP itself, but a related molecule called cyclic GMP-AMP (cGAMP) . researchgate.netaxonmedchem.com Specifically, the enzyme cyclic GMP-AMP synthase (cGAS) is activated by binding to double-stranded DNA in the cytoplasm. youtube.com Activated cGAS then synthesizes 2’3’-cGAMP, a noncanonical cyclic dinucleotide, from ATP and GTP. labhoo.comaxonmedchem.com

This endogenously produced 2’3’-cGAMP functions as a high-affinity second messenger that binds directly to the STING protein located on the endoplasmic reticulum. researchgate.netaxonmedchem.com This binding event induces a conformational change in STING, causing it to translocate to the Golgi apparatus. youtube.com In the Golgi, STING recruits and activates the kinase TBK1, which in turn phosphorylates the transcription factor IRF3. researchgate.netlabhoo.com Phosphorylated IRF3 then dimerizes, enters the nucleus, and drives the transcription of genes for type I interferons. youtube.comlabhoo.com

Other cyclic dinucleotides, such as c-di-GMP, which are often produced by bacteria, can also serve as STING agonists, though they may bind with lower affinity to human STING compared to 2'3'-cGAMP. axonmedchem.comnih.gov Therefore, while cGMP is a foundational cyclic nucleotide, it is the specific cyclic dinucleotides cGAMP and c-di-GMP that are the direct ligands and activators of the STING pathway in preclinical models. nih.govnih.gov

Studies on Ion Channel and Transporter Modulation in Cellular Systems

Cyclic GMP is a significant modulator of ion channel and transporter activity, exerting its effects through both direct and indirect mechanisms. elsevierpure.comnih.govnih.gov These actions are fundamental to many physiological processes, including retinal phototransduction, vascular smooth muscle relaxation, and fluid homeostasis. nih.govnih.gov

Direct Modulation: The most well-characterized direct effect of cGMP is on cyclic nucleotide-gated (CNG) channels . nih.gov These are nonselective cation channels that are directly activated by the binding of cyclic nucleotides, including cGMP, to an intracellular domain. nih.govnih.gov This binding causes the channel to open, allowing the influx of cations like Na+ and Ca2+. CNG channels are critical in sensory neurons; for instance, in retinal photoreceptors, a decrease in cGMP levels leads to the closure of CNG channels, resulting in cell hyperpolarization and the signaling of light perception. nih.gov

Indirect Modulation (PKG-Mediated): A broader range of ion channels and transporters are modulated indirectly through the action of PKG. nih.govnih.gov

Calcium Channels: Activated PKG can phosphorylate and inhibit L-type Ca2+ channels, reducing calcium influx. nih.gov It also enhances the activity of the sarcoplasmic reticulum Ca2+-ATPase (SERCA) pump, which sequesters Ca2+ from the cytoplasm into intracellular stores. cusabio.com Both actions lead to a decrease in cytosolic Ca2+ concentration, a key mechanism for smooth muscle relaxation. nih.govcusabio.com

Potassium Channels: PKG can activate certain types of K+ channels, such as large-conductance Ca2+-activated K+ (BK) channels. cusabio.com The opening of K+ channels leads to K+ efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated Ca2+ channels, further promoting relaxation in vascular smooth muscle cells. nih.gov

Transporters: Research in cultured cells has shown that cGMP can modulate transporters like the Na+, K+-ATPase, although the mechanisms can be complex and model-dependent. nih.gov

Impact on Intracellular Cyclic Nucleotide Homeostasis in Cultured Cells

The concentration of cGMP within a cell, or its homeostasis, is a dynamic state governed by the competing activities of synthesis by guanylyl cyclases and degradation by phosphodiesterases. nih.govnih.gov Studies in cultured cells have provided significant insight into how this balance is maintained and altered in response to various stimuli.

In cultured mouse fibroblasts, transient increases in intracellular cGMP concentration have been correlated with the transition of cells from a quiescent (G0) state into the G1 phase of the cell cycle, suggesting a role for cGMP as a signal for initiating cell proliferation. nih.govcapes.gov.br This effect is often observed alongside changes in cAMP levels, highlighting the interconnectedness of cyclic nucleotide homeostasis. nih.gov

The introduction of photolabile "caged" analogues of cGMP into cells allows for precise, light-induced jumps in intracellular cGMP concentration. caltech.edu Such experiments enable researchers to study the temporal dynamics of cGMP-dependent processes with high resolution. For example, injecting cGMP into gastropod neurons was shown to induce dose-dependent changes in intracellular pH, an effect that persisted even when ion transport currents were blocked, indicating an impact on cellular metabolic processes distinct from direct effects on membrane channels. nih.gov

Furthermore, the regulation of PDEs by cGMP itself is a key feature of its homeostasis. In cell-based assays, the activation of PDE5 by cGMP creates a negative feedback loop that helps to normalize cGMP levels after an initial stimulus. nih.gov This feedback is crucial for preventing overstimulation and maintaining the transient nature of cGMP signals.

Assessment of Cellular Processes in In Vitro and Ex Vivo Models

The cGMP signaling pathway has been shown to modulate a diverse range of cellular processes across numerous in vitro and ex vivo preclinical models.

Vascular Smooth Muscle Relaxation: In isolated arterial rings and cultured vascular smooth muscle cells, agents that increase cGMP levels (such as NO donors or natriuretic peptides) consistently induce relaxation. nih.govyoutube.com This effect is primarily mediated by PKG-dependent decreases in intracellular Ca2+ and desensitization of the contractile machinery. nih.govcusabio.com

Inhibition of Platelet Aggregation: In studies using human platelets, elevating cGMP levels has been shown to inhibit their activation and aggregation. nih.gov This is achieved by reducing resting cytosolic Ca2+ levels and blunting the Ca2+ response to agonists like thrombin. miami.edu

Immune Modulation: In cultured immune cells, such as RAW 264.7 macrophages, STING agonists like c-di-GMP stimulate the secretion of cytokines including IL-6 and IFN-β. nih.gov In co-culture models, the STING agonist cGAMP was found to directly activate natural killer (NK) cells and enhance their cytotoxicity against pancreatic cancer cells. nih.gov

Cell Growth and Differentiation: In cultured fibroblast models, fluctuations in cGMP levels are linked to progression through the cell cycle, suggesting a role in growth control. nih.govcapes.gov.br

Neurotransmission: In studies using rat tail arteries, membrane-permeable analogues of cGMP were found to enhance the release of noradrenaline from nerve terminals, indicating a role for cGMP in modulating neurogenic transmission. nih.gov

Anti-Tumor Immunity: In mouse models of melanoma (B16-F10) and pancreatic cancer, the use of STING agonists like c-di-GMP or cGAMP has been shown to promote an anti-tumor immune response. nih.govnih.gov This includes enhancing the infiltration and activity of CD4+ and CD8+ T cells in the tumor microenvironment and inhibiting tumor growth. nih.gov

Table 3: Summary of Cellular Processes Modulated by cGMP Signaling in Preclinical Models

Cellular ProcessKey MediatorsModel System(s)Observed Effect
Smooth Muscle Relaxation PKG, Ca2+ channels, K+ channelsIsolated Arteries, Cultured Smooth Muscle CellsVasodilation and relaxation. nih.govcusabio.com
Innate Immune Response STING, TBK1, IRF3Macrophages (RAW 264.7), Dendritic CellsProduction of Type I Interferons and inflammatory cytokines. labhoo.comnih.gov
Platelet Function PKG, Ca2+ homeostasisIsolated Human PlateletsInhibition of activation and aggregation. nih.govmiami.edu
Cell Cycle Progression Unknown/ComplexCultured Mouse FibroblastsTransient cGMP increase correlated with G0 to G1 transition. nih.govcapes.gov.br
Neurotransmitter Release PKGRat Tail Artery (ex vivo)Enhanced noradrenaline release. nih.gov
Anti-Tumor Activity STING, NK Cells, T CellsPancreatic Cancer Cells, Melanoma (B16-F10) Mouse ModelsEnhanced cancer cell killing and inhibited tumor growth. nih.govnih.gov

Influence on Cellular Proliferation and Differentiation

The role of cyclic guanosine (B1672433) monophosphate (cGMP) as a second messenger in regulating cellular proliferation and differentiation is a subject of extensive investigation in various preclinical models. The nitric oxide (NO)-cGMP signaling pathway is recognized as a crucial mediator of these cellular processes. nih.gov The effects of cGMP are often cell-type specific and context-dependent, influencing everything from epidermal homeostasis to stem cell fate. nih.govmdpi.com

In the context of epidermal cells, cGMP, along with cyclic AMP (cAMP), is considered essential for the normal regulation of proliferation and differentiation. nih.gov Studies have hypothesized that an imbalance in the cellular ratio of cAMP to cGMP could lead to pathological conditions characterized by excessive proliferation and reduced cell specialization. nih.gov

In the realm of stem cell biology, the NO-cGMP pathway is integral to differentiation, recruitment, survival, and migration. nih.govmdpi.com Pharmacological manipulation of this pathway has been shown to influence the differentiation of stem cells into various lineages, with a particular focus on myocardial cells. nih.gov For instance, agents that elevate cGMP levels can protect endothelial precursor cells from oxidative stress-induced damage and preserve vascular repair mechanisms. mdpi.com The stimulation of cGMP synthesis enhances the growth and differentiation of cardiac progenitor cells. mdpi.com Conversely, inhibiting the NO-cGMP pathway has been linked to suppressing the migratory capacity of certain cancer stem-like cells, potentially affecting their metastatic potential. mdpi.com

Table 1: Summary of cGMP's Influence on Cellular Proliferation and Differentiation

Cell/Tissue TypeObserved Effect of Increased cGMP/Pathway ActivationKey FindingsCitations
Epidermal CellsRegulation of proliferation and differentiationThe cAMP/cGMP ratio is crucial for maintaining epidermal homeostasis; a reduced ratio is linked to excessive proliferation. nih.gov
Stem Cells (General)Regulation of differentiation into various lineagesManipulation of the NO-cGMP pathway affects stem cell differentiation, particularly towards myocardial cells. nih.gov
Cardiac Progenitor CellsEnhanced growth and differentiationStimulation of cGMP synthesis promotes the development of cardiac progenitor cells. mdpi.com
Endothelial Precursor CellsProtection from oxidative stress; preserved vasculogenesisElevating cGMP can rescue endothelial progenitor cells from damage and support vascular repair. mdpi.com
Breast Cancer Stem-like CellsSuppression of migrationInhibition of the NO pathway, which signals through cGMP, is associated with reduced migration and metastatic capacity. mdpi.com

Role in Apoptosis Induction Mechanisms

Cyclic GMP is a pivotal signaling molecule that can exert both pro-apoptotic and anti-apoptotic effects, depending on the cellular context and the nature of the apoptotic stimulus. nih.gov The activation of cGMP-dependent protein kinase G (PKG) is a significant molecular approach for triggering apoptosis, particularly in cancer cells. nih.gov

In preclinical studies using human breast cancer cell lines (MCF-7 and MDA-MB-468), increasing intracellular cGMP levels was shown to inhibit cell growth and induce apoptosis. nih.gov This effect was demonstrated to be mediated through the activation of PKG. The use of a soluble guanylyl cyclase activator (YC-1) or a membrane-permeant cGMP analogue (8-bromo-cGMP) led to a loss of cell viability, which was reversed by specific inhibitors of PKG. nih.gov This provides direct evidence that the cGMP-PKG pathway is a key mechanism for inducing apoptosis in these cancer cells. nih.gov

Conversely, in neuronal cell models, cGMP has been shown to have potent anti-apoptotic effects. In serum-deprived PC12 sympathetic-neuron-like cells, elevating cGMP levels via atrial natriuretic peptide (ANP) significantly inhibited apoptotic DNA fragmentation. nih.gov This suggests that in certain neural cells, cGMP elevations provide a protective, pro-survival mechanism that can counteract pro-apoptotic signals, such as those initiated by high levels of nitric oxide (NO). nih.gov However, the response is not universal across all neural-like cells, as high concentrations of an NO donor did induce apoptosis in NG108-15 cells, highlighting the cell-specific nature of the NO-cGMP pathway's role in apoptosis. nih.gov It is also noteworthy that in some cancer cell lines, such as certain thyroid cancer cells, increased cGMP levels were not found to be linked to either cell viability or death, indicating that the impact of the cGMP cascade on cell fate is highly tumor-type dependent. nih.gov

Table 2: Research Findings on cGMP's Role in Apoptosis

Cell Line / ModelcGMP-Inducing Agent / MethodEffect on ApoptosisMediating PathwayCitations
MCF-7 (Breast Cancer)8-bromo-cGMP, YC-1InductionActivation of Protein Kinase G (PKG) nih.gov
MDA-MB-468 (Breast Cancer)8-bromo-cGMP, YC-1InductionActivation of Protein Kinase G (PKG) nih.gov
PC12 (Sympathetic-Neuron-like)Atrial Natriuretic Peptide (ANP)InhibitioncGMP elevation nih.gov
NG108-15 (Cholinergic-Neuron-like)Sodium Nitroprusside (NO Donor)InductionHigh levels of NO nih.gov
K1, Nthy-ori 3-1 (Thyroid)PDE5 inhibitorsNo significant effectNot applicable nih.gov

Effects on Immune Response Pathways in Cellular Contexts

Cyclic GMP and related cyclic dinucleotides are fundamental modulators of innate and adaptive immune responses. nih.govnih.gov They function as second messengers that can activate powerful defense mechanisms against pathogens and influence antitumor immunity. nih.govfrontiersin.org

A critical pathway in innate immunity involves the recognition of cytosolic DNA by the enzyme cyclic GMP-AMP synthase (cGAS). frontiersin.orgnih.gov Upon activation, cGAS synthesizes cyclic GMP-AMP (cGAMP), which in turn binds to and activates the adaptor protein STING (stimulator of interferon genes). nih.govnih.gov The activation of STING triggers a signaling cascade involving the kinase TBK1 and the transcription factor IRF3, culminating in the production of type I interferons (IFNs) and other inflammatory cytokines. nih.govfrontiersin.org This cGAS-STING pathway is essential for initiating immune responses against a variety of viruses and bacteria and also plays a role in antitumor immunity by increasing the immunogenicity of tumor cells. frontiersin.orgnih.gov

Beyond the cGAS-STING pathway, cGMP signaling has been shown to modulate other immune pathways, such as the nuclear factor-kappa B (NF-κB) pathway. nih.gov In both Drosophila and human cells, a cGMP signaling pathway involving a membrane-localized cGMP-dependent protein kinase (cGK) and protein phosphatase 2A (PP2A) can modulate NF-κB activation. nih.gov This indicates an evolutionarily conserved mechanism for cGMP in regulating this central immune and inflammatory pathway. nih.gov Furthermore, cGMP has been shown to activate the innate immune response in multiple immune cell lines, including dendritic cells, macrophages, and monocytes. nih.gov As an adjuvant, cGAMP can enhance adaptive immune responses, promoting antigen-specific antibody production and a balanced T-helper cell (Th1/Th2) response in preclinical models. nih.gov

Table 3: Summary of cGMP's Effects on Immune Response Pathways

Immune PathwayKey cGMP-Related MoleculeCellular Context / ModelMechanism of ActionOutcomeCitations
cGAS-STING PathwayCyclic GMP-AMP (cGAMP)Various (e.g., Dendritic Cells, Macrophages)cGAMP binds and activates STING, leading to TBK1-IRF3 activation.Production of Type I Interferons and other cytokines; activation of innate immunity. nih.govfrontiersin.orgnih.gov
NF-κB PathwayCyclic GMP (cGMP)Drosophila and Human CellscGMP-dependent protein kinase (cGK) and PP2A modulate NF-κB activation downstream of Toll-like receptors.Modulation of a key inflammatory and immune signaling pathway. nih.gov
Adaptive ImmunityCyclic GMP-AMP (cGAMP)Murine Dendritic Cells, Human Dendritic CellsActs as a mucosal adjuvant to stimulate innate immune cells.Enhanced antigen-specific IgG and a balanced Th1/Th2 lymphocyte response. nih.gov

Applications of Cyclic Gmp Tbaoh in Advanced Analytical Chemistry and Bioanalytical Method Development

Utilization as a Reference Standard in Quantitative Cyclic GMP Analysis

A cornerstone of quantitative analysis is the use of a reference standard—a substance of known identity, purity, and concentration—to ensure the accuracy and validity of experimental results. pacelabs.com Cyclic GMP (TBAOH) serves as an ideal reference standard for the quantification of endogenous cGMP in biological and chemical samples. Its high purity and stability allow for the preparation of accurate stock solutions, which are then used to generate calibration curves. These curves are essential for converting raw analytical signals from instruments into precise concentration values.

In quantitative techniques, a series of dilutions of the Cyclic GMP (TBAOH) standard are prepared and analyzed to create a standard curve, plotting the instrument's response against the known concentration. cellsignal.com The response of an unknown sample is then measured, and its cGMP concentration is determined by interpolating from this curve. cellsignal.comelabscience.com This process is fundamental to various analytical methodologies.

Key Analytical Techniques Utilizing cGMP Reference Standards:

Analytical Technique Role of Cyclic GMP (TBAOH) Standard Typical Application
High-Performance Liquid Chromatography (HPLC) Used to create calibration curves for quantifying cGMP based on peak area from UV or other detectors. nih.govnih.gov Measuring cGMP levels in tissue extracts or cell lysates.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Provides a precise amount for developing standard curves and for optimizing mass spectrometer parameters for maximum sensitivity and specificity. nih.govresearchgate.net Highly sensitive and specific quantification of cGMP in complex biological matrices like plasma. researchgate.net
Enzyme-Linked Immunosorbent Assay (ELISA) In competitive ELISA formats, the standard cGMP competes with sample cGMP for antibody binding sites, allowing for quantification based on a colorimetric signal. cellsignal.comelabscience.commdpi.com Screening large numbers of samples for changes in cGMP concentration in response to drug candidates.

| Bioluminescent Assays | Used to establish the dynamic range and sensitivity (EC50) of the assay, where the luminescent signal is dependent on the cGMP concentration. acs.org | High-throughput screening for modulators of cGMP signaling pathways. acs.org |

The use of a well-characterized reference standard like Cyclic GMP (TBAOH) is non-negotiable for achieving scientifically valid and reproducible quantitative data in cGMP research. pacelabs.com

Role in Ion-Pairing Chromatographic Separations for Biological Sample Analysis

Cyclic GMP and other nucleotides are highly polar, water-soluble molecules. This characteristic makes them difficult to retain and separate using standard reversed-phase high-performance liquid chromatography (RP-HPLC), which employs a non-polar stationary phase (like C18). bitesizebio.com Ion-pair chromatography is a powerful technique that overcomes this challenge by introducing an ion-pairing reagent into the mobile phase. tcichemicals.com

Tetrabutylammonium (B224687) hydroxide (B78521) (TBAOH) is an excellent ion-pairing reagent for the analysis of acidic molecules like nucleotides. tcichemicals.comkm3.com.tw The mechanism involves the following steps:

The tetrabutylammonium (TBA⁺) cation, which has a hydrophobic alkyl structure, partitions onto the hydrophobic stationary phase of the HPLC column. bitesizebio.com

This process creates a dynamic, positively charged surface on the stationary phase.

The negatively charged phosphate (B84403) group of cGMP then forms a neutral ion-pair with the adsorbed TBA⁺ ions.

This newly formed neutral complex has increased hydrophobicity, allowing it to be retained on the reversed-phase column and effectively separated from other sample components. tcichemicals.com

The separation can be finely tuned by adjusting the concentration of the ion-pairing reagent, the pH of the mobile phase, and the proportion of organic solvent in the eluent. bitesizebio.comthermofisher.com This method allows for the simultaneous separation of various nucleotides, such as AMP, ADP, and ATP, alongside cGMP, from complex biological samples. nih.govnih.govoup.com An LC-MS method using tetrabutylammonium bromide as an ion-pairing agent demonstrated a linear detection response in the femtomole to picomole range for cyclic nucleotides. nih.gov

Components of an Ion-Pair RP-HPLC System for cGMP Analysis:

Component Description Function in cGMP Separation
Stationary Phase Typically a C18 or other hydrophobic column. Provides the non-polar surface for the ion-pairing reagent to adsorb. researchgate.net
Mobile Phase An aqueous buffer mixed with an organic solvent (e.g., acetonitrile (B52724) or methanol). Carries the sample and the ion-pairing reagent through the column. The organic content is adjusted to control elution time. thermofisher.com
Ion-Pairing Reagent Tetrabutylammonium hydroxide (TBAOH) or a similar salt (e.g., tetrabutylammonium phosphate). tcichemicals.comkm3.com.tw Forms a neutral, hydrophobic complex with cGMP, enabling its retention and separation. tcichemicals.com

| Detector | UV-Vis Spectrophotometer or Mass Spectrometer (MS). | Detects and quantifies the cGMP as it elutes from the column. researchgate.netnih.gov |

This technique is crucial for obtaining clean, well-resolved chromatograms of cGMP from intricate biological matrices like brain tissue or cell extracts. nih.gov

Development of Novel Assays and Detection Methodologies for Cyclic Nucleotides

The creation of new and improved analytical methods for cyclic nucleotides is an active area of research, driven by the need for higher sensitivity, specificity, and throughput. The availability of a high-purity, stable standard like Cyclic GMP (TBAOH) is a fundamental prerequisite for the entire development and validation process of these novel assays. acs.org

When developing a new detection method, the reference standard is used at multiple stages:

Proof of Concept: To demonstrate that the new technique can detect and respond to cGMP in a predictable manner.

Optimization: To fine-tune assay conditions (e.g., antibody concentrations, incubation times, reagent formulations) to achieve the best possible performance.

Performance Characterization: To determine key validation parameters such as specificity, linearity, accuracy, precision, and the lower limit of detection (LOD) and quantification (LOQ). nih.gov

Recent advancements in assay development where a cGMP standard is critical include:

Homogeneous Bioluminescent Assays: A novel system was developed using a specific cGMP antibody and a cGMP-tracer molecule. acs.org A standard cGMP titration curve was essential to demonstrate a dose-dependent response, determine the assay's effective concentration range (0.56 to 65 nM), and calculate its EC50 value (6.1 nM). acs.org

Advanced Immunoassays: The generation of new monoclonal antibodies against cyclic nucleotides requires a pure antigen for antibody development and a reliable standard to test the resulting antibody's specificity and cross-reactivity against other similar molecules. nih.govnih.gov

Mass Spectrometry-Based Methods: Developing new LC-MS/MS methods involves using the cGMP standard to optimize mass transitions (precursor and product ions) and source parameters to ensure the highest sensitivity and to build a method capable of detecting cGMP at concentrations as low as 3 nmol/L. nih.govresearchgate.net

Role of cGMP (TBAOH) in Novel Assay Development:

Development Stage Action Purpose
Feasibility Test assay response with known concentrations of the standard. Confirm the fundamental detection principle works.
Optimization Vary assay parameters and measure the response to a fixed amount of standard. Identify conditions for optimal signal-to-noise, sensitivity, and specificity. acs.org
Validation Generate a standard curve and analyze quality control samples. Determine the assay's quantitative performance characteristics (linearity, precision, accuracy). researchgate.net

| Specificity Testing | Challenge the assay with related molecules (e.g., cAMP, GMP). | Ensure the assay detects only cGMP and is not subject to interference. nih.gov |

Without a reliable standard, comparing the performance of a new assay to existing methods or ensuring its suitability for intended applications would be impossible.

Standardization of Analytical Protocols in Cyclic GMP Research and Quality Control

Standardization is the process of implementing and adhering to consistent procedures to ensure that analytical results are reliable, reproducible, and comparable across different laboratories, studies, and time points. iupac.orguspnf.com The use of a universally accepted reference standard like Cyclic GMP (TBAOH) is central to achieving this standardization in both academic research and regulated industrial environments, such as those compliant with Current Good Manufacturing Practices (cGMP). eurolab.trchromatographyonline.comfda.gov

In the context of cGMP, quality control (QC) testing is a mandatory component to verify that pharmaceutical products meet their specified quality, identity, and purity standards. eurolab.trpharmuni.com Reference standards are the bedrock of these QC activities. pacelabs.comintertek.com

The role of Cyclic GMP (TBAOH) in standardization and quality control includes:

Establishing Standard Operating Procedures (SOPs): Detailed SOPs for cGMP analysis must specify the exact reference standard to be used, ensuring procedural uniformity. researchgate.net

Instrument Calibration and Qualification: Analytical instruments, such as HPLC and plate readers, are calibrated using the reference standard to ensure they are performing correctly before analyzing any samples.

Method Validation: As part of formal method validation according to guidelines from bodies like the International Council for Harmonisation (ICH), the reference standard is used to prove that the analytical procedure is fit for its intended purpose. uspnf.com

Ongoing Quality Control: QC samples, prepared independently from the reference standard, are analyzed with every batch of unknown samples. The results for these QC samples must fall within predefined acceptance criteria to validate the results of the entire run. pharmuni.comgmpinsiders.com This practice helps detect and correct any deviations in the analytical process over time. gmpinsiders.com

By providing a common point of reference, Cyclic GMP (TBAOH) ensures that data generated in a laboratory in one part of the world can be confidently compared to data from another, a critical requirement for collaborative studies, multi-site clinical trials, and regulatory submissions. iupac.orgresearchgate.net

Preclinical Research Models and Experimental Systems Employing Cyclic Gmp Tbaoh and Its Derivatives

Investigations in Isolated Organ and Tissue Preparations

Studies employing isolated organ and tissue preparations provide insights into the localized effects of cGMP. In vascular smooth muscle tissue, cGMP has been shown to be involved in protein phosphorylation, influencing cellular contractility and function nih.gov. Furthermore, research on epidermal explant cultures of pig skin has indicated that while cyclic AMP inhibits epidermal outgrowth and mitotic activity, Cyclic GMP can promote outgrowth at specific concentrations nih.gov. These findings highlight the differential roles of cyclic nucleotides in regulating tissue-specific cellular processes.

Studies in Primary Cell Culture Systems and Immortalized Cell Lines

Cell culture systems, encompassing both primary cells and immortalized cell lines, are fundamental for studying the molecular mechanisms of cGMP. Immortalized cell lines, such as oligodendroglial cells, have been utilized to investigate the neuroprotective roles of cGMP. For instance, agents that elevate cyclic GMP have demonstrated the ability to prevent excitotoxicity in these cell lines nih.gov.

Primary cell cultures, derived directly from tissues, offer a more physiologically relevant model by retaining the genetic heterogeneity and phenotypic characteristics of the original tissue cellculturedish.comkosheeka.com. These systems are indispensable for cancer research and for advancing personalized medicine, providing a more accurate representation of in vivo tumor behavior compared to some immortalized lines cellculturedish.comkosheeka.com. The ability to study cGMP in both primary and immortalized systems allows for a comprehensive understanding of its effects across different cellular contexts.

Table 5.2.1: Agents Elevating Cyclic GMP and Their Effect on Oligodendroglial Cell Excitotoxicity

AgentEffect on Cyclic GMP LevelsEffect on Oligodendroglial Cell Excitotoxicity
8-bromo-cyclic GMPIncreasedPrevented
Dibutyryl cyclic GMPIncreasedPrevented
Atrial Natriuretic Peptide (ANP)IncreasedPrevented
3-Isobutyl-1-methylxanthine (IBMX)IncreasedPrevented
IbudilastIncreasedPrevented
PropentofyllineIncreasedPrevented
RolipramIncreasedPrevented

*Data derived from studies on immortalized rat O-2A progenitor cells (CG-4 cells) nih.gov.

Mechanistic Research in Tissue Explants and Organoid Models

Tissue explants and organoid models offer advanced three-dimensional systems that better mimic the complex architecture and microenvironment of native tissues. In intestinal organoid models, mechanical stresses, such as fluid flow, have been shown to influence epithelial cell morphology and stimulate the secretion of cyclic GMP mdpi.com. This suggests that physical cues play a role in regulating cGMP signaling in these complex in vitro systems.

In the realm of plant biology, Cyclic GMP (cGMP) is recognized for its significant role in mediating responses to abiotic stresses, particularly salinity and osmotic stress frontiersin.orgmdpi.com. cGMP acts as a signaling molecule that modulates the activity of monovalent cation transporters, potentially through direct binding, and influences the expression of genes associated with abiotic stress responses frontiersin.orgnih.gov.

Ex Vivo Perfusion Models for Pharmacological Characterization in Research

Ex vivo organ perfusion models are critical for the pharmacological characterization of compounds, offering a bridge between in vitro cell cultures and in vivo animal studies. These systems allow for the maintenance of organ viability outside the body, enabling the study of drug absorption, distribution, metabolism, and excretion (ADME) properties, as well as toxicity and efficacy tno.nl. While specific studies directly linking "Cyclic GMP (TBAOH)" to ex vivo perfusion models are not extensively detailed in the provided search results, these models are instrumental in evaluating the impact of various signaling molecules, including those that modulate cGMP pathways, on organ function and drug response. Such systems are vital for understanding how compounds like Cyclic GMP (TBAOH) might exert their effects in a more complex, organ-level context, particularly in studies related to cardiovascular diseases or inflammatory processes where cGMP plays a role medchemexpress.commedchemexpress.com. The ability to control perfusion parameters such as flow, oxygenation, and temperature allows for precise pharmacological characterization nih.govfrontiersin.org.

Role in Plant Stress Response Mechanisms

Cyclic GMP (cGMP) plays a pivotal role in plant adaptation to environmental challenges, particularly in response to salt and osmotic stress frontiersin.orgmdpi.comnih.gov. Under saline conditions, plants experience an influx of sodium (Na+) and a reduction in potassium (K+) ions, disrupting cellular homeostasis. cGMP has been identified as a rapid signaling molecule that responds to these stresses, influencing ion transport and gene expression to promote tolerance frontiersin.orgnih.gov.

Table 5.5.1: Effects of 8-bromo-cGMP on Solanum lycopersicum Under Salt Stress

ParameterControl (No NaCl)Salt Stress (100 mM NaCl)Salt Stress + 8-bromo-cGMP
Endogenous cGMP Level (Roots)BaselineRapid Increase (within 30s)N/A
Seedling GrowthNormalInhibitedAmeliorated
Chlorophyll ContentNormalReducedImproved
Net Photosynthesis RateNormalReducedImproved
Na+ Content (Roots)LowHighReduced
K+ Content (Roots)HighLowImproved
Plant's Proline ContentBaselineReducedIncreased
Total Antioxidant CapacityBaselineReducedIncreased
Electrolyte LeakageLowHighReduced

*Data compiled from studies investigating the role of cGMP in plant salt stress tolerance nih.gov.

Compound List

Cyclic GMP (TBAOH)

8-bromo-cGMP

Cyclic AMP (cAMP)

Adenosine (B11128) Monophosphate (AMP)

Guanosine (B1672433) Monophosphate (GMP)

3-Isobutyl-1-methylxanthine (IBMX)

Atrial Natriuretic Peptide (ANP)

Advanced Research Perspectives and Emerging Avenues for Cyclic Gmp Tbaoh Studies

Development of Novel Cyclic GMP Analogs Utilizing Tetrabutylammonium (B224687) Counterions

The development of cyclic nucleotide analogs has been instrumental in dissecting biochemical and physiological signal transduction pathways. First-generation analogs, such as 8-bromo-cGMP and dibutyryl-cGMP, are established tools for investigating cGMP-dependent protein kinase (PKG) signaling doi.org. More recently, research has focused on developing analogs with enhanced membrane permeability, increased resistance to degradation, and improved target specificity. For instance, Rp-diastereomers of cGMP analogs act as competitive inhibitors of PKG, offering a means to probe the role of this enzyme in various cellular contexts doi.orgmdpi.com. Novel dimeric cGMP analogs have also been synthesized, showing promise in targeting cancer cell proliferation and migration by activating PKG nih.gov.

While tetrabutylammonium (TBA) ions themselves can influence cGMP signaling by inhibiting NO-mediated relaxation and cGMP accumulation medchemexpress.com, and TBA salts are utilized as ion-pairing agents in analytical methods for cGMP detection researchgate.net, the direct use of TBAOH as a counterion specifically for the development of novel cGMP analogs is not extensively documented in the current literature. However, the TBAOH salt form of cGMP itself is recognized for its biological activity, including triggering interferon production via STING activation doi.org. The broader field of cGMP analog development continues to explore modifications that enhance potency, selectivity, and therapeutic utility.

Integration with Omics Technologies in Systems Biology Approaches to Cyclic Nucleotide Signaling

The advent of omics technologies has revolutionized our understanding of complex biological systems, including cyclic nucleotide signaling. Integrated approaches combining transcriptomics, proteomics, and metabolomics provide a systems-level view of how cGMP pathways are modulated in health and disease.

Transcriptomics and Proteomics: Studies integrating these datasets have identified the cGMP-PKG signaling pathway as significantly affected in various physiological and pathological conditions. For example, transcriptomic analysis has shown that intermittent fasting regimens can modulate pathways regulating cGMP signaling nih.gov. Proteomic and transcriptomic analyses have also revealed the involvement of the cGMP-PKG pathway in cellular processes such as melanogenesis, adrenergic signaling, and calcium signaling biorxiv.org. In cardiac pathology, integrated multi-omics approaches have highlighted alterations in the cGMP/PKG signaling axis in ischemic heart failure, noting changes in kinase activity and protein levels nih.gov. Furthermore, the cGMP-PKG pathway has been implicated in neurodegenerative disorders and liver aging, with omics data guiding the identification of key targets and therapeutic strategies nih.govmdpi.complos.org.

These integrated analyses enable a more comprehensive understanding of the cellular networks influenced by cGMP, paving the way for systems biology approaches to decipher complex disease mechanisms.

Exploration of Advanced Probes and Imaging Agents for Cyclic GMP Pathway Visualization

Visualizing the dynamic spatiotemporal changes of cGMP within living cells and tissues is crucial for understanding its signaling mechanisms. Significant advancements have been made in developing genetically encoded fluorescent biosensors for cGMP.

FRET-based Sensors: Fluorescence Resonance Energy Transfer (FRET) sensors, such as the cGi-type sensors, are powerful tools for monitoring cGMP dynamics with high temporal and spatial resolution mdpi.compnas.orgnih.gov. These sensors typically involve fusion proteins that undergo conformational changes upon cGMP binding, altering FRET signals between fluorescent proteins. Examples include sensors like cGES-DE5 and Cygnus mdpi.compromega.com.

Single Fluorescent Protein (FP)-based Sensors: To overcome spectral overlap issues in multicolor imaging, single FP-based sensors have been developed. These include indicators like "Green cGull" and "GENIe," which exhibit changes in fluorescence intensity in response to cGMP levels wikipedia.orggenscript.comphysiology.org.

Transgenic Animal Models: The development of transgenic mice expressing cGMP biosensors (e.g., cGi500, red cGES-DE5) allows for real-time visualization of cGMP in intact tissues and whole animals, providing insights into cGMP signaling in specific cell types and vascular beds biorxiv.orgnih.govpnas.orgahajournals.orgplos.org.

These advanced probes and imaging agents enable direct observation of cGMP signaling events, facilitating the study of its role in various physiological and pathological processes.

High-Throughput Screening Applications for Cyclic GMP Pathway Modulators

High-throughput screening (HTS) assays are essential for identifying novel modulators of the cGMP pathway, including activators of guanylyl cyclases (GCs) and inhibitors of phosphodiesterases (PDEs).

cGMP Detection Assays: Robust and sensitive cell-based assays have been developed for real-time cGMP detection within living cells, suitable for ultra-high-throughput screening genscript.com. These assays often utilize luminescence or fluorescence readouts, with high selectivity and excellent HTS parameters (e.g., Z-factor > 0.9) doi.orgoup.comq-bio.org. Promega's GloSensor™ technology offers live-cell biosensors for real-time monitoring of intracellular cGMP changes physiology.org.

Screening for Pathway Modulators: HTS campaigns have successfully identified compounds that modulate the NO/cGMP pathway. For example, cinaciguat (B1243192) (BAY 58-2667), an NO-soluble guanylate cyclase (NOsGC) activator, was discovered through such screening researchgate.netnih.gov. Similarly, small molecule positive allosteric modulators (PAMs) for GC-A and GC-B receptors have been identified through cell-based HTS, targeting pathways involved in cardiovascular diseases wikipedia.orgnih.gov. Assays for PDE activity, such as the PDE-Glo™ Phosphodiesterase Assay, are also employed to screen for inhibitors of cGMP-specific PDEs frontiersin.org.

These HTS applications accelerate the discovery of potential therapeutic agents targeting the cGMP signaling cascade.

Computational Modeling and Simulation of Cyclic GMP (TBAOH) Interactions in Biological Systems

Computational modeling and simulation provide powerful tools to unravel the complexity of cGMP signaling pathways and predict the effects of pharmacological interventions.

Pathway Modeling: Mathematical models have been developed to describe the NO/cGMP signaling pathway in various cell types, such as vascular smooth muscle cells (VSMCs). These models integrate signal transduction steps, including NO activation of sGC, cGMP production and degradation by PDEs, and cGMP-mediated regulation of downstream targets like ion channels and contractile proteins researchgate.netnih.govoup.comnih.govfrontiersin.orgmedchemexpress.com. Simulations derived from these models can reproduce experimental observations, such as VSMC relaxation effects, and help elucidate principles like sGC desensitization and the interplay of different signaling components.

Systems Pharmacology: Computational approaches are employed in systems pharmacology to analyze complex signaling networks and identify optimal therapeutic strategies. For the NO-cGMP pathway, modeling has shown that combined perturbations of key reaction steps (e.g., sGC oxidation, NO dissociation, PDE inhibition) can more effectively restore cGMP levels compared to single perturbations, particularly under conditions of oxidative stress researchgate.netnih.gov.

Predictive Modeling: Computational tools, including molecular dynamics simulations, are also used in pharmaceutical sciences to understand drug-excipient interactions and predict stability challenges, although their direct application to cGMP (TBAOH) interactions is an emerging area medchemexpress.com.

These modeling efforts aid in reducing the complexity of signaling networks, accelerating mechanistic insight, and generating testable hypotheses for experimental validation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.